REACTION_SMILES
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[Br:16][CH:17]([CH3:18])[CH3:19].[CH:1]([CH3:2])([CH3:3])[N-:4][CH:5]([CH3:6])[CH3:7].[Li+:8].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[OH2:20].[S:9]1[CH2:10][C:11](=[O:15])[NH:12][CH:13]=[CH:14]1>>[CH:1]([CH3:2])([CH3:3])[CH:10]1[S:9][CH:14]=[CH:13][NH:12][C:11]1=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Br
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CSC=CN1
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Name
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|
Type
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product
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Smiles
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CC(C)C1SC=CNC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |